

Measuring the Quantum Efficiency of Ir(MDQ)₂(acac) Devices: Application Notes and Protocols

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Compound of Interest

Compound Name: Ir(MDQ)₂(acac)

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Introduction

The phosphorescent iridium(III) complex, bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate), commonly known as Ir(MDQ)₂(acac), is a key emitter material for highly efficient red Organic Light-Emitting Diodes (OLEDs). Its high photoluminescence quantum yield and excellent thermal stability make it a subject of intense research for applications in displays, lighting, and biomedical devices.^{[1][2]} Accurate and reproducible measurement of the quantum efficiency of Ir(MDQ)₂(acac)-based devices is crucial for evaluating material performance, optimizing device architecture, and accelerating the development of new technologies.

This document provides detailed application notes and experimental protocols for the fabrication and quantum efficiency characterization of Ir(MDQ)₂(acac)-based OLEDs.

Key Performance Metric: External Quantum Efficiency (EQE)

The primary metric for evaluating the efficiency of an OLED is the External Quantum Efficiency (EQE). EQE is defined as the ratio of the number of photons emitted from the device into the viewing hemisphere to the number of electrons injected into the device.^{[2][3]} It is a critical

parameter as it represents the overall device efficiency, taking into account electrical-to-optical power conversion and light extraction.

Experimental Protocols

OLED Device Fabrication Protocol

This protocol outlines the fabrication of a standard phosphorescent OLED (PhOLED) incorporating Ir(MDQ)₂(acac) as the emitting dopant. The device architecture described here is a common multilayer structure fabricated by thermal evaporation in a high-vacuum environment.

Materials and Equipment:

- Indium Tin Oxide (ITO)-coated glass substrates
- Organic semiconductor materials:
 - Hole Injection Layer (HIL): Molybdenum trioxide (MoO₃)
 - Hole Transport Layer (HTL): 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)
 - Emissive Layer (EML) Host: Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) or N,N'-dicarbazoyl-3,5-benzene (mCP)
 - EML Dopant: Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate) (Ir(MDQ)₂(acac))
 - Hole Blocking Layer (HBL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
 - Electron Transport Layer (ETL): TPBi
 - Electron Injection Layer (EIL): Lithium fluoride (LiF)
- Cathode Material: Aluminum (Al)
- High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
- Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

- UV-Ozone cleaner or plasma asher

Protocol:

- Substrate Cleaning:
 1. Clean the ITO-coated glass substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 2. Dry the substrates with a stream of high-purity nitrogen gas.
 3. Treat the substrates with UV-Ozone or an oxygen plasma for 10-15 minutes to remove organic residues and increase the work function of the ITO.
- Organic Layer Deposition:
 1. Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
 2. Deposit the organic layers sequentially without breaking the vacuum. The deposition rates should be carefully controlled using quartz crystal microbalances.
 - HIL: Deposit 3 nm of MoO_3 at a rate of 0.1 Å/s.
 - HTL: Deposit 40 nm of TAPC at a rate of 1-2 Å/s.
 - EML: Co-evaporate the host material (e.g., TCTA) and the $\text{Ir}(\text{MDQ})_2(\text{acac})$ dopant. A typical doping concentration is 2-10 wt%. The total thickness of the EML is typically 10-20 nm, deposited at a rate of 1-2 Å/s for the host and a proportionally lower rate for the dopant.
 - HBL/ETL: Deposit 40 nm of TPBi at a rate of 1-2 Å/s.
- Cathode Deposition:
 1. Deposit a thin (1 nm) layer of LiF at a rate of 0.1 Å/s to facilitate electron injection.
 2. Deposit a 100 nm thick layer of Al at a rate of 5-10 Å/s to serve as the cathode.

- Encapsulation:

1. To prevent degradation from atmospheric moisture and oxygen, the completed devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

External Quantum Efficiency (EQE) Measurement Protocol

The EQE of the fabricated Ir(MDQ)₂(acac) OLEDs is measured using an integrating sphere coupled with a spectrometer and a source measure unit (SMU). The integrating sphere captures all the light emitted from the device, ensuring that the measurement is independent of the device's emission profile.^{[4][5]}

Equipment:

- Integrating sphere with a calibrated photodetector (e.g., silicon photodiode) or a fiber-coupled spectrometer. A commercial system such as the Hamamatsu C9920-12 is suitable for this purpose.^{[4][6]}
- Source Measure Unit (SMU) for applying a controlled current or voltage and measuring the device's electrical characteristics.
- Computer with control and data acquisition software.

Protocol:

- System Calibration:
 1. Calibrate the spectral response of the measurement system using a calibrated light source with a known spectral output. This step is crucial for accurate EQE calculation.
- Device Mounting and Connection:
 1. Mount the encapsulated OLED device at the center of the integrating sphere.
 2. Connect the SMU to the anode (ITO) and cathode (Al) of the device.

- Measurement:
 1. Set the SMU to sweep a range of forward bias voltages or currents.
 2. At each voltage/current step, the SMU records the current flowing through the device and the voltage across it.
 3. Simultaneously, the spectrometer inside the integrating sphere captures the electroluminescence (EL) spectrum of the device.
 4. The total emitted optical power is calculated by integrating the measured EL spectrum.
- Data Analysis and EQE Calculation:
 1. The number of photons emitted per second (N_{ph}) is calculated from the integrated optical power and the EL spectrum.
 2. The number of electrons injected per second (N_e) is calculated from the measured current (I) using the elementary charge (e).
 3. The EQE is then calculated using the following formula:[\[3\]](#)

$$EQE (\%) = (N_{ph} / N_e) * 100 = (P_{opt} * \lambda / (h * c * I)) * 100$$

where:

- P_{opt} is the integrated optical power in Watts.
- λ is the peak emission wavelength in meters.
- h is Planck's constant.
- c is the speed of light.
- I is the injection current in Amperes.

Data Presentation

The performance of Ir(MDQ)₂(acac)-based OLEDs can be summarized in the following tables. The data presented here is a compilation from various literature sources and serves as a representative example.

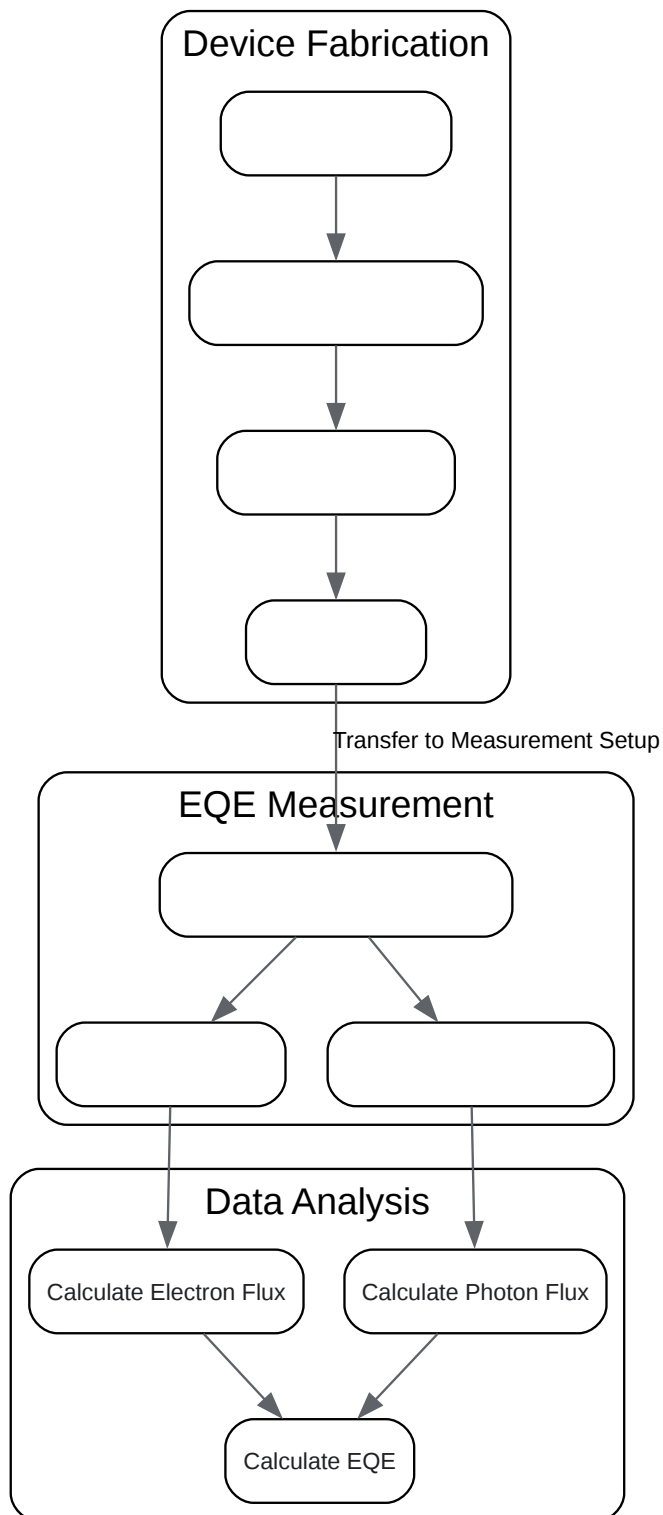
Device Architecture	Host Material	Dopant Concentration (wt%)	Maximum EQE (%)	CIE Coordinates (x, y)	Reference
ITO/MoO ₃ (3 nm)/TAPC (40 nm)/Host:Ir(MDQ) ₂ (acac) (10 nm)/TmPyPB (40 nm)/LiF (1 nm)/Al (100 nm)	26DCzPPy	2	>20	(not specified)	[7]
ITO/MoO ₃ (10 nm)/NPB (x nm)/TCTA (5 nm)/Zn(PPI) ₂ :Ir(MDQ) ₂ (acac) (30 nm)/TPBi (y nm)/LiF (1 nm)/Al (100 nm)	Zn(PPI) ₂	8	15.2	(0.64, 0.36)	
ITO/NPB (50 nm)/NPB:Ir(MDQ) ₂ (acac) (20 nm)/BAIq (10 nm)/Alq ₃ (20 nm)/LiF (1 nm)/Al (100 nm)	NPB	10	~18	(not specified)	[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for measuring the quantum efficiency of an Ir(MDQ)₂(acac) device.

Experimental Workflow for EQE Measurement



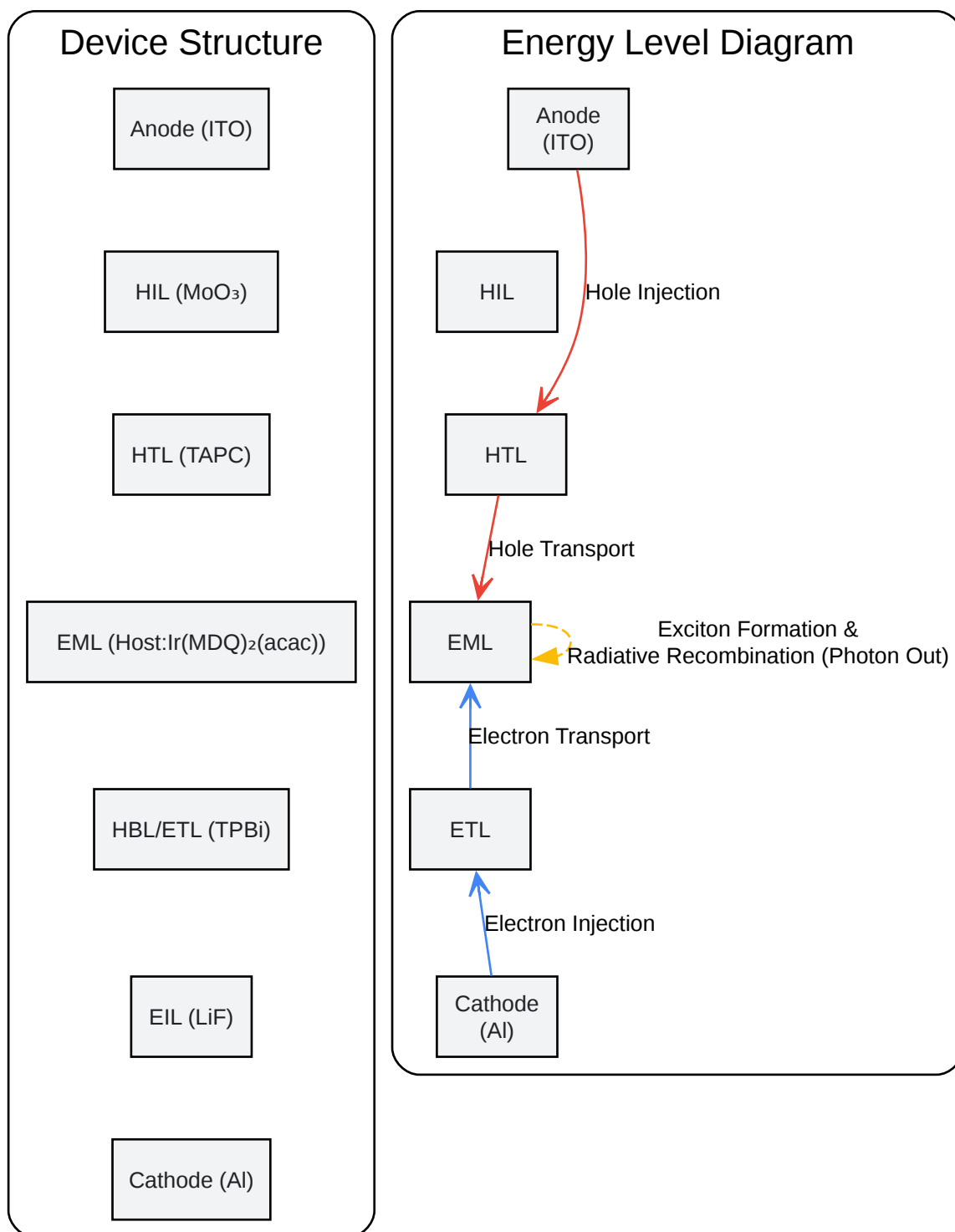
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Caption: Workflow for EQE measurement of Ir(MDQ)₂(acac) devices.

OLED Device Structure and Energy Level Diagram

This diagram shows a typical device structure for an Ir(MDQ)₂(acac)-based PhOLED and a simplified energy level diagram illustrating the charge injection, transport, and recombination processes.

OLED Structure and Energy Level Diagram



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Caption: Typical Ir(MDQ)₂(acac) OLED structure and energy levels.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the fabrication and accurate quantum efficiency measurement of Ir(MDQ)₂(acac)-based OLEDs. By following these standardized procedures, researchers can obtain reliable and comparable data, facilitating the advancement of organic electronics and related fields. Careful attention to substrate cleaning, deposition rates, and system calibration is paramount for achieving high-quality devices and accurate efficiency measurements.

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